
(5-Methylquinolin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylquinolin-8-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 8-position, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylquinolin-8-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylquinoline.
Formylation: The 5-methylquinoline undergoes formylation to introduce a formyl group at the 8-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Methylquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to (5-Methylquinolin-8-yl)methane using strong reducing agents.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: (5-Methylquinolin-8-yl)formaldehyde, (5-Methylquinolin-8-yl)carboxylic acid.
Reduction: (5-Methylquinolin-8-yl)methane.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
(5-Methylquinolin-8-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of quinoline-based biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral agents.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Methylquinolin-8-yl)methanol is primarily related to its quinoline core. Quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group at the 8-position may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simple quinoline structure.
8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.
5-Methylquinoline: A quinoline derivative with a methyl group at the 5-position.
Uniqueness: (5-Methylquinolin-8-yl)methanol is unique due to the presence of both a methyl group at the 5-position and a hydroxymethyl group at the 8-position. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(5-methylquinolin-8-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-6,13H,7H2,1H3 |
Clé InChI |
KMCSFCFOMPVPMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=NC2=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


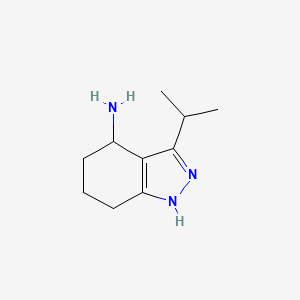
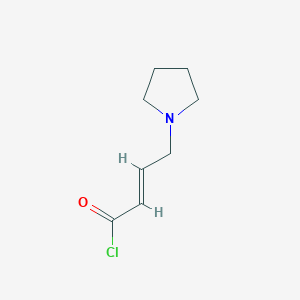
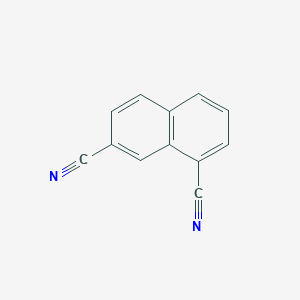
![(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15071156.png)
![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)
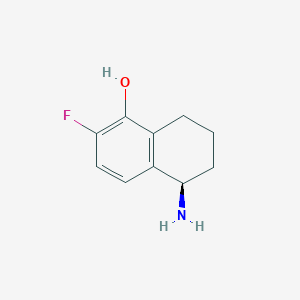
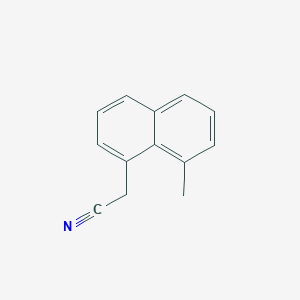

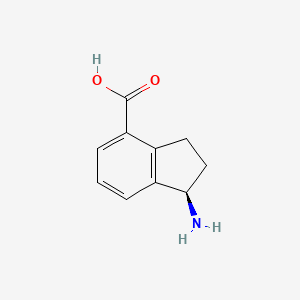


![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
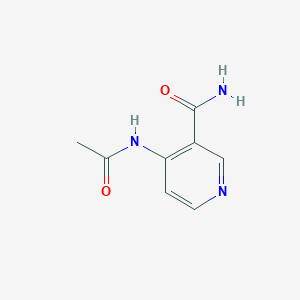
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
